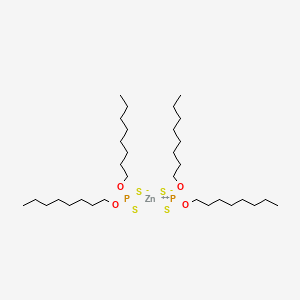
Zinc, bis(O,O-dioctyl phosphorodithioato-kappaS,kappaS')-, (T-4)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of zinc, bis(O,O-dioctyl phosphorodithioato-kappaS,kappaS’)-, (T-4)- typically involves the reaction of zinc oxide with O,O-dioctyl phosphorodithioic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
ZnO+2(O,O-dioctyl phosphorodithioic acid)→Zinc, bis(O,O-dioctyl phosphorodithioato-kappaS,kappaS’)-, (T-4)-+H2O
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where zinc oxide and O,O-dioctyl phosphorodithioic acid are mixed in precise stoichiometric ratios. The reaction is typically conducted at elevated temperatures to facilitate the formation of the zinc complex. The product is then purified through filtration and distillation processes to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Zinc, bis(O,O-dioctyl phosphorodithioato-kappaS,kappaS’)-, (T-4)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and other by-products.
Substitution: It can undergo substitution reactions where the dioctyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Substitution Reagents: Alkyl halides or aryl halides are commonly used in substitution reactions.
Major Products
Oxidation: The major product of oxidation is zinc oxide.
Wissenschaftliche Forschungsanwendungen
Zinc, bis(O,O-dioctyl phosphorodithioato-kappaS,kappaS’)-, (T-4)- has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in drug formulations.
Wirkmechanismus
The mechanism by which zinc, bis(O,O-dioctyl phosphorodithioato-kappaS,kappaS’)-, (T-4)- exerts its effects involves the interaction of the zinc ion with various molecular targets. The zinc ion can coordinate with sulfur atoms in the phosphorodithioate groups, forming stable complexes. These complexes can interact with metal surfaces, providing a protective layer that reduces wear and corrosion .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Zinc, bis(O,O-dioctyl phosphorodithioato-S,S’)-, (beta-4)-
- Zinc bis(O,O-dioctyl phosphorodithioate)
- Bis(dioctoxyphosphinothioylsulfanyl)zinc
Uniqueness
Zinc, bis(O,O-dioctyl phosphorodithioato-kappaS,kappaS’)-, (T-4)- is unique due to its specific molecular structure, which provides enhanced anti-wear and anti-corrosion properties compared to other similar compounds. Its ability to form stable complexes with metal surfaces makes it particularly effective in industrial applications .
Eigenschaften
CAS-Nummer |
7059-16-7 |
|---|---|
Molekularformel |
C32H68O4P2S4Zn |
Molekulargewicht |
772.5 g/mol |
IUPAC-Name |
zinc;dioctoxy-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2C16H35O2PS2.Zn/c2*1-3-5-7-9-11-13-15-17-19(20,21)18-16-14-12-10-8-6-4-2;/h2*3-16H2,1-2H3,(H,20,21);/q;;+2/p-2 |
InChI-Schlüssel |
OFCLICZRRNTIOR-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCOP(=S)(OCCCCCCCC)[S-].CCCCCCCCOP(=S)(OCCCCCCCC)[S-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


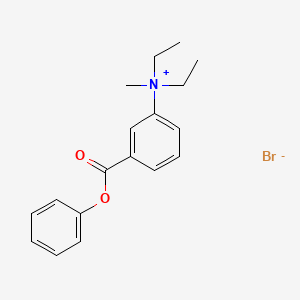

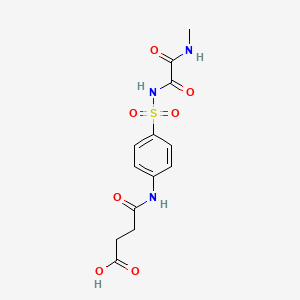


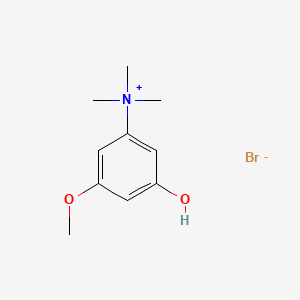

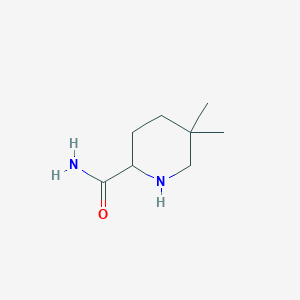
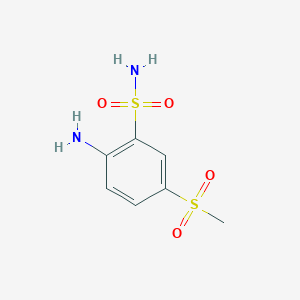

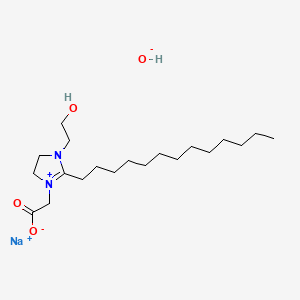
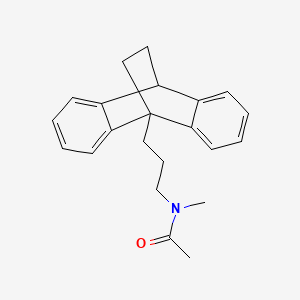
![1-Propanesulfonic acid, 2-hydroxy-3-[3-(trihydroxysilyl)propoxy]-](/img/structure/B13771039.png)

